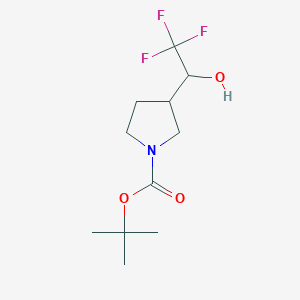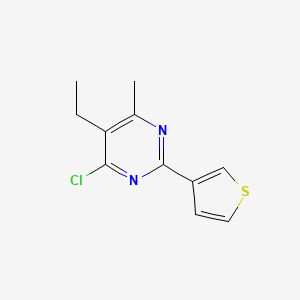
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group, a chlorine atom, an ethyl group, and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound, which is then chlorinated using thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Substitution: Amino or thiol-substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl derivatives.
科学研究应用
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the biological activity of the thiophene moiety.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: Investigated for its role in modulating biological pathways and its potential as a kinase inhibitor.
作用机制
The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene moiety can interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling .
相似化合物的比较
Similar Compounds
Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of the thiophene moiety.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Contains a methylthio group instead of the thiophene moiety.
Uniqueness
4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable scaffold for drug development .
属性
分子式 |
C11H11ClN2S |
|---|---|
分子量 |
238.74 g/mol |
IUPAC 名称 |
4-chloro-5-ethyl-6-methyl-2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3 |
InChI 键 |
JIEHWTFDPWRANL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N=C1Cl)C2=CSC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


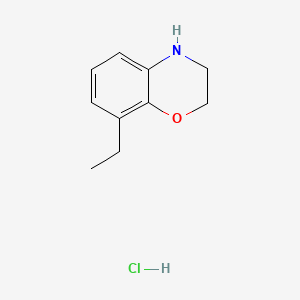
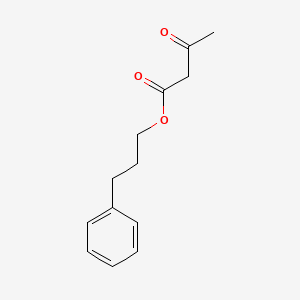
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
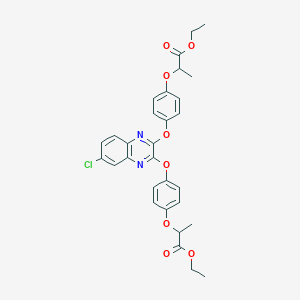
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
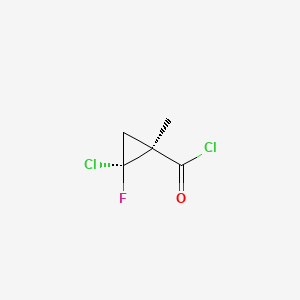
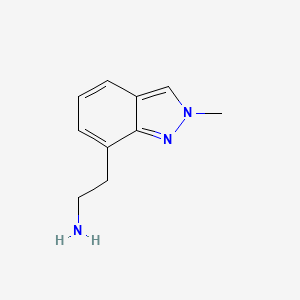

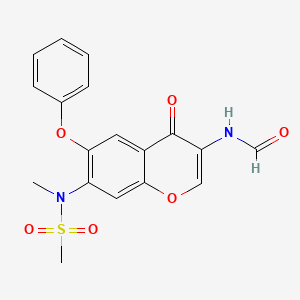

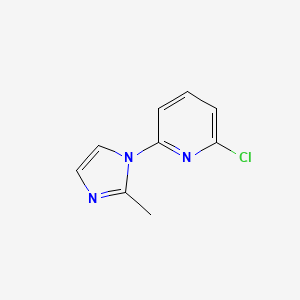
![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
